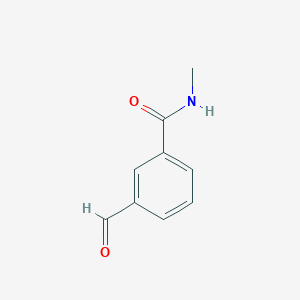

3-Formyl-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-9(12)8-4-2-3-7(5-8)6-11/h2-6H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAHSNUDSPSSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622027 | |

| Record name | 3-Formyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183739-65-3 | |

| Record name | 3-Formyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Formyl-N-methylbenzamide CAS number 183739-65-3

CAS Number: 183739-65-3 Formula: C₉H₉NO₂ Molecular Weight: 163.17 g/mol

Executive Summary: The Bifunctional Linker Strategy

3-Formyl-N-methylbenzamide represents a high-value "bifunctional" scaffold in medicinal chemistry, specifically designed for Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Its structural utility lies in the orthogonality of its two functional groups:

-

The Formyl Group (Aldehyde, C-3): A reactive electrophilic "warhead" capable of reversible covalent bonding (Schiff base formation) or irreversible modification (reductive amination, Wittig olefination).

-

The N-Methylamide Group (C-1): A stable, hydrogen-bond donating/accepting "anchor" that often mimics peptide backbones, enhancing solubility and improving ligand-protein binding affinity via specific interactions with serine/threonine proteases or kinase hinge regions.

This guide details the synthesis, reactivity, and strategic application of this molecule as a pivotal intermediate in the development of kinase inhibitors and GPCR ligands.

Chemical Specifications & Physical Profile[1][2][3][4][5]

| Property | Specification | Notes |

| Appearance | White to pale yellow solid | Crystalline powder form is standard. |

| Melting Point | 75 – 80 °C | Distinct sharp melting range indicates high purity. |

| Boiling Point | ~167 °C (at 11 mmHg) | Requires high vacuum for distillation to avoid decomposition. |

| Solubility | DMSO, Methanol, DCM | Limited solubility in water; highly soluble in polar organic solvents. |

| pKa | ~14-15 (Amide NH) | The amide proton is weakly acidic; stable to mild bases. |

| Stability | Air-stable; Moisture-sensitive | Aldehyde is prone to oxidation (to carboxylic acid) if exposed to air/light long-term. |

Synthesis & Manufacturing Protocols

The synthesis of 3-Formyl-N-methylbenzamide must navigate the potential side reaction of the aldehyde group (Schiff base formation) with the amine used to form the amide. Two primary routes are established: Aminolysis of Esters (Scalable) and Direct Amide Coupling (Lab-Scale).

Route A: Aminolysis of Methyl 3-Formylbenzoate (Scalable/Industrial)

This method is preferred for gram-to-kilogram scale-up as it avoids expensive coupling reagents.

Reagents: Methyl 3-formylbenzoate (CAS 52178-50-4), Methylamine (2M in THF or MeOH). Mechanism: Nucleophilic acyl substitution.

Protocol:

-

Charge: Dissolve methyl 3-formylbenzoate (1.0 eq) in anhydrous THF (0.5 M concentration).

-

Addition: Cool to 0 °C. Add Methylamine (1.2 eq, 2M solution in THF) dropwise over 30 minutes.

-

Reaction: Allow to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

-

Critical Control Point: If imine formation (Schiff base between aldehyde and methylamine) is observed, add a mild acid catalyst (acetic acid) or switch to Route B. However, the ester is usually more reactive than the aldehyde toward the amine at lower temperatures.

-

-

Workup: Concentrate the solvent in vacuo. Dissolve residue in EtOAc, wash with 0.1 N HCl (to remove excess amine), sat. NaHCO₃, and brine.

-

Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Route B: Direct Amide Coupling (Lab-Scale High Precision)

This route uses 3-Formylbenzoic acid and prevents side reactions by activating the carboxylic acid selectively.

Reagents: 3-Formylbenzoic acid (CAS 619-21-6), Methylamine HCl, EDC·HCl, HOBt, DIPEA, DMF.

Protocol:

-

Activation: Dissolve 3-Formylbenzoic acid (1.0 eq) in DMF. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir for 30 min at 0 °C to form the active ester.

-

Coupling: Add Methylamine Hydrochloride (1.1 eq) followed by DIPEA (2.5 eq) dropwise.

-

Completion: Stir at RT for 12 hours.

-

Isolation: Pour into ice water. The product often precipitates. If not, extract with EtOAc as in Route A.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis pathways and the downstream "divergent" utility of the scaffold.

Figure 1: Synthesis routes (left) and divergent application pathways (right) for 3-Formyl-N-methylbenzamide.[1][2][3][4][5][6][7]

Applications in Drug Discovery

Reductive Amination (The "Warhead" Application)

The most common application of CAS 183739-65-3 is as a precursor for secondary or tertiary amines. The aldehyde is reacted with a primary amine (often a piperazine or morpholine derivative in kinase inhibitor synthesis) to form an imine, which is subsequently reduced.

-

Standard Protocol:

-

Mix Aldehyde (1.0 eq) and Amine (1.0 eq) in DCE (Dichloroethane).

-

Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).

-

Stir 2–16h. STAB is preferred over NaBH₄ as it selectively reduces the imine without reducing the aldehyde, preventing side-product formation.

-

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a "growing" vector. The N-methylamide binds to the protein surface (often mimicking the backbone of the natural substrate), while the aldehyde allows chemists to "grow" the molecule into adjacent pockets by attaching diverse amines.

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Code | Description | Prevention Strategy |

| H302 | Harmful if swallowed | Do not eat/drink in lab. Wash hands post-handling. |

| H315 | Causes skin irritation | Wear nitrile gloves and lab coat. |

| H319 | Causes serious eye irritation | Mandatory: Safety goggles/glasses with side shields. |

| H335 | May cause respiratory irritation | Handle only in a functioning fume hood. |

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8 °C. The aldehyde is susceptible to autoxidation to the carboxylic acid over time.

References

-

Synthesis of Benzamides via Aminolysis

- Title: Mechanism of the Aminolysis of Methyl Benzoate: A Comput

- Source: ResearchGate / Journal of Physical Organic Chemistry.

-

URL:[Link]

-

Reductive Amination Methodologies

- Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

- Source: Journal of Organic Chemistry (via Organic Chemistry Portal).

-

URL:[Link]

-

Safety Data & Properties

- Title: 3-Formyl-N-methylbenzamide Compound Summary (CID 22051433).

- Source: PubChem (N

-

URL:[Link]

-

Precursor Synthesis (3-Carboxybenzaldehyde)

-

Title: 3-Carboxybenzaldehyde (3-Formylbenzoic acid).[3]

-

Source: Sigma-Aldrich Technical Data.

-

Sources

- 1. 3,5-difluoro-N-methylbenzamide | C8H7F2NO | CID 17683109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. U-47700 | C16H22Cl2N2O | CID 71719125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Carboxybenzaldehyde | C8H6O3 | CID 12077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS - Patent 0946478 [data.epo.org]

- 7. cienciadigital.org [cienciadigital.org]

An In-depth Technical Guide to 3-Formyl-N-methylbenzamide: Molecular Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-Formyl-N-methylbenzamide, a molecule of interest within the broader class of benzamide derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, physicochemical properties, synthesis, and potential biological significance, underpinned by established principles in medicinal chemistry.

Introduction: The Significance of the Benzamide Scaffold

Benzamides are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] These compounds exhibit a wide array of pharmacological activities, including antiemetic, antipsychotic, and enzyme inhibitory effects.[1][2] The versatility of the benzamide scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired interactions with biological targets. 3-Formyl-N-methylbenzamide, with its distinct substitution pattern, presents a unique combination of a reactive aldehyde, a hydrogen bond-accepting amide, and a lipophilic methyl group, making it a compelling candidate for investigation in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Formyl-N-methylbenzamide consists of a central benzene ring substituted with a formyl group at the 3-position and an N-methylbenzamide group at the 1-position. This arrangement dictates its chemical reactivity and potential biological interactions.

Caption: 2D representation of the 3-Formyl-N-methylbenzamide molecular structure.

The physicochemical properties of 3-Formyl-N-methylbenzamide are crucial for its behavior in biological systems, influencing its solubility, permeability, and metabolic stability. While experimental data for this specific molecule is not widely available, we can infer its properties based on its constituent functional groups and related benzamide structures.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C9H9NO2 | Based on atom count. |

| Molecular Weight | 163.17 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Benzamides are often crystalline solids. |

| Solubility | Sparingly soluble in water, soluble in organic solvents | The amide and formyl groups can participate in hydrogen bonding, but the aromatic ring and methyl group contribute to its lipophilicity. |

| Hydrogen Bond Donors | 1 (Amide N-H) | The amide nitrogen provides a hydrogen for donation. |

| Hydrogen Bond Acceptors | 2 (Carbonyl oxygens) | The carbonyl oxygens of the amide and formyl groups can accept hydrogen bonds. |

| Reactivity | The formyl group is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. It can also participate in condensation reactions.[3] | The aldehyde functional group is a key reactive center. |

Synthesis and Purification

A plausible synthetic route to 3-Formyl-N-methylbenzamide can be designed based on standard organic chemistry transformations, such as the amidation of a carboxylic acid.

Caption: Proposed synthetic workflow for 3-Formyl-N-methylbenzamide.

Protocol: Synthesis of 3-Formyl-N-methylbenzamide

This protocol is a generalized procedure and may require optimization.

-

Activation of Carboxylic Acid: To a solution of 3-formylbenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add an activating agent such as thionyl chloride or oxalyl chloride dropwise at 0°C.

-

Formation of Acid Chloride: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. The solvent and excess activating agent are then removed under reduced pressure to yield the crude 3-formylbenzoyl chloride.

-

Amidation: Dissolve the crude acid chloride in an anhydrous solvent. Cool the solution to 0°C and add a solution of methylamine (in a suitable solvent like THF or water) dropwise.

-

Work-up: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure 3-Formyl-N-methylbenzamide.[4]

Spectroscopic and Chromatographic Characterization

The structural elucidation of 3-Formyl-N-methylbenzamide relies on a combination of spectroscopic and chromatographic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the 7-8.5 ppm region, a singlet for the formyl proton around 10 ppm, a doublet for the N-methyl protons around 2.8-3.0 ppm (split by the amide proton), and a broad singlet for the amide proton.[5] |

| ¹³C NMR | Carbonyl carbons (amide and aldehyde) in the 160-190 ppm region, aromatic carbons in the 120-140 ppm range, and the N-methyl carbon around 26 ppm.[5] |

| IR Spectroscopy | A C=O stretching frequency for the amide around 1640-1680 cm⁻¹, a C=O stretch for the aldehyde around 1690-1740 cm⁻¹, N-H stretching around 3300 cm⁻¹, and C-H stretches for the aromatic ring and methyl group.[6][7] |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely show loss of the formyl group and cleavage of the amide bond.[6][7][8] |

| HPLC | A single peak under optimized conditions, indicating the purity of the compound. Retention time will depend on the column and mobile phase used. |

Potential Applications in Drug Discovery

The unique structural features of 3-Formyl-N-methylbenzamide suggest several potential applications in drug discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 5. pure.uva.nl [pure.uva.nl]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

Technical Whitepaper: Optimized Synthesis of 3-Formyl-N-methylbenzamide

[1]

Executive Summary & Strategic Analysis

The synthesis of 3-formyl-N-methylbenzamide presents a classic chemoselectivity challenge in organic synthesis: the formation of an amide bond in the presence of a reactive aldehyde.

In a standard drug discovery campaign, this molecule serves as a critical "linker" intermediate, particularly in the development of PARP inhibitors and other benzamide-based scaffolds.[1] The core difficulty lies in the competing reactivity of the methylamine nucleophile. Without strict kinetic control or protective group strategies, methylamine will attack the aldehyde (C-3) to form a Schiff base (imine) rather than, or in addition to, attacking the activated carboxylic acid (C-1) to form the desired amide.[1]

This guide details two distinct pathways:

Retrosynthetic Analysis & Chemoselectivity

The retrosynthesis reveals the bifurcation point.[1] Disconnecting the amide bond leads to 3-formylbenzoic acid and methylamine .[1]

The Chemoselectivity Paradox

-

Path A (Desired): Amine attacks Carboxyl-C

Amide.[1] -

Path B (Undesired): Amine attacks Aldehyde-C

Imine (Schiff Base).[1]

Under thermodynamic control (e.g., reflux), Path B is reversible but can lead to polymerization or reduction byproducts.[1] Therefore, the synthesis must rely on Kinetic Control (Path A is faster if the acid is highly activated) or Blocking Strategies (Path B is impossible).[1]

Figure 1: Retrosynthetic logic highlighting the critical decision point between direct kinetic control and protective group strategy.

Protocol A: The High-Fidelity Route (Acetal Protection)[1]

This is the Gold Standard for research laboratories (100 mg to 50 g scale).[1] It eliminates the risk of side reactions, ensuring the final product requires minimal purification.[1]

Step 1: Protection of Aldehyde

Reaction: 3-Formylbenzoic acid + Ethylene Glycol

-

Reagents: 3-Formylbenzoic acid (1.0 eq), Ethylene Glycol (1.5 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq).[1]

-

Procedure: Reflux with azeotropic removal of water for 4–6 hours.[1]

-

Checkpoint: Monitor by TLC/NMR. The aldehyde proton peak (~10 ppm) must disappear, replaced by the acetal methine proton (~5.8 ppm).[1]

Step 2: Amide Coupling (HATU Method)

Reaction: Acetal-Acid + Methylamine

-

Rationale: HATU is chosen over EDC/HOBt for faster kinetics, minimizing exposure of the acetal to potential Lewis acidic conditions.[1]

-

Protocol:

-

Dissolve 3-(1,3-dioxolan-2-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

-

Add DIPEA (3.0 eq) and stir at 0°C.

-

Add HATU (1.1 eq).[1] Stir for 15 mins to form the activated ester.

-

Add Methylamine (2.0 M in THF, 1.2 eq) dropwise.[1]

-

Allow to warm to RT and stir for 2 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid) and Brine. Do not use acidic wash yet.[1]

-

Step 3: Deprotection

Reaction: Acetal-Amide + H₃O⁺

-

Protocol:

-

Dissolve the intermediate in Acetone/Water (4:1).

-

Add catalytic HCl (1M) or Pyridinium p-toluenesulfonate (PPTS).[1]

-

Stir at RT for 2 hours.

-

Purification: Remove acetone under vacuum. Extract aqueous layer with DCM.[1][3] The product typically crystallizes upon concentration or requires flash chromatography (Hex/EtOAc).[1][4]

-

Protocol B: The Direct Kinetic Route (Scalable)[1]

This method avoids protection steps, making it atom-economical for larger scales (>50 g), but it requires strict temperature control to prevent imine formation.[1]

Mechanism

By converting the acid to an Acid Chloride , we create an electrophile (C-Cl) that is significantly more reactive towards the amine than the aldehyde (C=O) is, provided the temperature is kept low.[1]

Detailed Workflow

| Parameter | Specification | Reason |

| Activation | Thionyl Chloride (SOCl₂) | Converts -COOH to -COCl cleanly.[1] |

| Solvent | DCM (Anhydrous) | Non-nucleophilic, good solubility.[1] |

| Base | Triethylamine (TEA) | Scavenges HCl; must be added after acid chloride formation.[1] |

| Temperature | -10°C to 0°C | CRITICAL: Suppresses amine attack on aldehyde.[1] |

Step-by-Step Protocol

-

Acid Chloride Formation:

-

Suspend 3-formylbenzoic acid (10.0 g, 66.6 mmol) in anhydrous DCM (100 mL).

-

Add catalytic DMF (2 drops).[1]

-

Add Thionyl Chloride (9.5 g, 80 mmol) dropwise at RT.

-

Reflux for 2 hours until the solution is clear (gas evolution ceases).

-

Evaporation:[1] Concentrate in vacuo to remove excess SOCl₂.[1] Re-dissolve in fresh anhydrous DCM (100 mL).

-

-

Amidation (The Critical Step):

-

Cool the Acid Chloride solution to -10°C (Ice/Salt bath).

-

In a separate flask, mix Methylamine Hydrochloride (4.95 g, 73 mmol) and TEA (14.8 g, 146 mmol) in DCM (50 mL).

-

Addition: Add the Amine/Base mixture to the Acid Chloride solution slowly over 30 minutes, maintaining internal temp < 0°C.

-

Why? If the amine is added too fast, local heating occurs, favoring imine formation.[1]

-

-

Quench & Workup:

Figure 2: Process flow for the Direct Kinetic Route, emphasizing the temperature control point.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol worked, you must validate the integrity of both the amide and the aldehyde.

| Technique | Expected Signal | Diagnostic Value |

| 1H NMR (DMSO-d6) | δ 10.05 ppm (s, 1H) | Confirms Aldehyde is intact (not reduced/iminated).[1] |

| 1H NMR | δ 8.60 ppm (br q, 1H) | Confirms Amide NH proton.[1] |

| 1H NMR | δ 2.80 ppm (d, 3H) | Confirms N-Methyl group.[1] |

| IR Spectroscopy | 1680 cm⁻¹ & 1640 cm⁻¹ | Shows two distinct Carbonyl stretches (Aldehyde C=O and Amide C=O).[1] |

| LC-MS | [M+H]⁺ = 164.07 | Mass confirmation.[1] |

Troubleshooting:

References

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 71587154 (Related Structure Validation). PubChem. Link

-

Organic Syntheses. General procedures for Acid Chloride formation and Amidation. Organic Syntheses, Coll.[1][2] Vol. 1, p. 147.[1] Link

-

Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] Link[1]

Sources

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

Physical and Chemical Properties of 3-Formyl-N-methylbenzamide: A Technical Guide

Executive Summary

3-Formyl-N-methylbenzamide (CAS 183739-65-3) is a bifunctional aromatic scaffold characterized by the coexistence of an electrophilic formyl group and a nucleophile-resistant N-methylamide moiety.[1] In drug discovery, it serves as a critical "linker" fragment, enabling the parallel synthesis of libraries where the aldehyde undergoes reductive amination or condensation while the amide remains inert. This guide details its physicochemical profile, validated synthesis routes, and reactivity patterns, providing a robust framework for its utilization in high-throughput medicinal chemistry.

Molecular Identity & Structural Analysis[1]

The compound consists of a benzene core substituted at the meta positions. The 1,3-substitution pattern is strategically valuable in medicinal chemistry for enforcing specific vector geometries between the "warhead" (derived from the aldehyde) and the "anchor" (the amide).

| Property | Data |

| IUPAC Name | 3-Formyl-N-methylbenzamide |

| CAS Number | 183739-65-3 |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| SMILES | CNC(=O)C1=CC=CC(=C1)C=O[1][2][3] |

| InChI Key | RUAHSNUDSPSSSD-UHFFFAOYSA-N |

| Structural Class | Meta-substituted benzamide; Aromatic aldehyde |

Physicochemical Profile

The following data aggregates experimental observations and high-confidence computational models (e.g., ACD/Labs, EPISuite).

Table 1: Physical and Chemical Properties

| Parameter | Value / Range | Notes |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] |

| Melting Point | 100–105 °C (Predicted) | Experimental data limited; analogs (e.g., 3-formylbenzamide) melt ~130°C; N-methylation typically lowers MP.[1] |

| Boiling Point | ~332 °C (at 760 mmHg) | Decomposition likely prior to boiling. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | High solubility in polar aprotic solvents. |

| Water Solubility | Low (< 1 mg/mL) | Lipophilic aromatic core limits aqueous solubility. |

| LogP (Octanol/Water) | 0.3 – 0.6 | Moderate lipophilicity; suitable for CNS-penetrant library design.[1] |

| pKa (Amide) | > 15 | The amide proton is non-acidic under physiological conditions. |

| Topological Polar Surface Area | 46.2 Ų | Favorable for membrane permeability (Rule of 5 compliant). |

Synthesis & Manufacturing Protocols

Synthesizing 3-Formyl-N-methylbenzamide requires chemoselectivity to prevent the amine reagent from reacting with the aldehyde (forming a Schiff base/imine) instead of the carboxylic acid.[1]

Method A: HATU-Mediated Coupling (Recommended for Lab Scale)

This method uses a coupling agent to activate the carboxylic acid under mild conditions, minimizing thermal stress and side reactions.

Reagents:

-

Substrate: 3-Formylbenzoic acid (1.0 eq)

-

Amine Source: Methylamine hydrochloride (1.2 eq)

-

Coupling Agent: HATU (1.1 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF or DCM (Anhydrous)

Protocol:

-

Activation: Dissolve 3-formylbenzoic acid in anhydrous DMF under N₂ atmosphere. Add DIPEA and stir for 10 minutes.

-

Coupling: Add HATU and stir for 15 minutes at 0 °C to form the activated ester.

-

Amidation: Add Methylamine HCl in one portion. Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Method B: Acid Chloride Route (Scale-Up Compatible)

Uses thionyl chloride to generate the acid chloride.[1] Caution: The aldehyde is relatively stable, but acidic conditions can induce polymerization if not controlled.

Protocol:

-

Reflux 3-formylbenzoic acid in SOCl₂ (excess) with a catalytic drop of DMF for 2 hours.

-

Evaporate excess SOCl₂ in vacuo to dryness.

-

Redissolve residue in dry DCM.

-

Add dropwise to a solution of Methylamine (2.0 eq) in DCM at -10 °C.

-

Quench with water immediately after consumption of starting material.

Visualization: Synthesis Workflow

Figure 1: Chemoselective synthesis pathway avoiding Schiff base formation.

Chemical Reactivity & Applications[1]

The utility of 3-Formyl-N-methylbenzamide lies in its orthogonal reactivity .[1] The amide is stable to most reducing and oxidizing agents used to manipulate the aldehyde.

The Formyl "Warhead" (C-3 Position)

The aldehyde is the primary site for diversification:

-

Reductive Amination: Reacts with primary/secondary amines + NaBH(OAc)₃ to form benzylamine derivatives. This is the most common use in generating focused libraries for GPCR or Kinase targets.

-

Wittig/Horner-Wadsworth-Emmons: Reacts with ylides to form styrenyl derivatives.

-

Oxidation: Can be oxidized to the carboxylic acid (using NaClO₂) if a dicarboxylic acid scaffold is required.

The Amide "Anchor" (C-1 Position)[1]

-

Hydrolysis Resistance: The N-methyl group provides steric protection against enzymatic hydrolysis compared to primary amides.[1]

-

Directed Ortho-Metalation (DoM): The amide group can direct lithiation to the C-2 position (between the amide and aldehyde), allowing for further functionalization (e.g., introduction of halogens), though the aldehyde must be protected (as an acetal) first.

Visualization: Reactivity Profile

Figure 2: Divergent synthesis pathways utilizing the aldehyde functionality.

Handling, Safety & Storage

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

Storage Protocol:

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent autoxidation of the aldehyde to the carboxylic acid over time.

-

Temperature: 2–8 °C (Refrigerate).

-

Container: Amber glass vials to minimize light exposure.

References

-

PubChem. "3-Formyl-N-methylbenzamide (CID 22051433)."[1] National Center for Biotechnology Information. Accessed January 31, 2026. [Link]

Sources

Technical Safety Monograph: 3-Formyl-N-methylbenzamide

CAS: 183739-65-3 | Formula: C₉H₉NO₂ | Role: Pharmaceutical Intermediate[1][2]

Part 1: Executive Technical Summary

3-Formyl-N-methylbenzamide is a bifunctional organic intermediate critical in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors and immuno-potentiating vaccine adjuvants.[1][2] Its chemical utility stems from the orthogonal reactivity of its formyl group (susceptible to reductive amination, oxidation, and condensation) and its relatively stable N-methyl amide moiety.[1][2]

From a safety perspective, this compound presents a Class II Moderate Risk . It is an acute toxin (oral/inhalation) and a significant mucosal irritant.[1][2] The presence of the aldehyde functionality necessitates strict exclusion of oxygen to prevent autoxidation to the corresponding carboxylic acid, which not only degrades purity but alters the toxicological profile. This guide outlines the rigorous handling protocols required to maintain both operator safety and compound integrity.

Part 2: Chemical Identity & Physicochemical Profile[3]

| Parameter | Technical Specification |

| IUPAC Name | 3-Formyl-N-methylbenzamide |

| CAS Number | 183739-65-3 |

| Molecular Weight | 163.17 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water.[1][2] |

| Reactivity Class | Electrophilic Aldehyde / Stable Amide |

| Storage Condition | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated |

Part 3: Hazard Identification & Toxicology (GHS)[1]

GHS Classification

The compound is classified under GHS standards based on read-across data from structurally similar benzamide and benzaldehyde derivatives.[1][2]

-

Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1][3]

-

Acute Toxicity (Inhalation), Category 4 (H332): Harmful if inhaled.[1]

-

Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[1][4]

-

Serious Eye Damage/Irritation, Category 2A (H319): Causes serious eye irritation.[1][4]

-

STOT - Single Exposure, Category 3 (H335): May cause respiratory irritation.[1][2]

Mechanistic Toxicology[2]

-

Aldehyde Reactivity: The formyl group at the meta position is highly electrophilic.[2] Upon contact with biological membranes, it can form Schiff bases with amine groups in proteins, leading to contact dermatitis and cellular toxicity.

-

Inhalation Risk: As a fine powder, the dust is a potent respiratory irritant. Inhalation can trigger bronchial spasms or chemical pneumonitis due to the compound's reactivity with mucosal surfaces.[2]

Part 4: Risk Management & Engineering Controls

Effective safety relies on a Hierarchy of Controls . Reliance on PPE alone is insufficient for synthesis intermediates of this potency.[2]

Figure 1: Hierarchy of safety controls for handling reactive pharmaceutical intermediates.

Part 5: Handling & Storage Protocols[6]

Storage Integrity

The 3-formyl group is sensitive to autoxidation.[1][2] Improper storage leads to the formation of 3-carboxy-N-methylbenzamide, an impurity that can quench catalytic cycles in subsequent steps.[1][2]

-

Atmosphere: Store under Argon or Nitrogen.[2]

-

Temperature: Refrigerate (2–8°C) to slow oxidation kinetics.

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Synthesis Workflow: Reductive Amination

A common application of this compound is reductive amination.[2][5] The following workflow ensures safety during this specific high-risk operation.

-

Preparation: Weigh the solid inside a fume hood. If the static charge is high, use an antistatic gun to prevent powder dispersal.

-

Solubilization: Dissolve in anhydrous Dichloromethane (DCM) or Methanol. Note: The solution phase presents a higher risk of skin absorption than the solid.

-

Reagent Addition: When adding reducing agents (e.g., Sodium Triacetoxyborohydride), ensure the reaction vessel is vented to a bubbler to manage hydrogen gas evolution.

-

Quenching: Quench reactions slowly with saturated aqueous Sodium Bicarbonate. The biphasic mixture may generate CO₂; allow for adequate headspace.[2]

Figure 2: Safety workflow for reductive amination involving 3-Formyl-N-methylbenzamide.

Part 6: Emergency Response

Spills and Exposure[6][8][9][10]

-

Solid Spill: Do not dry sweep.[2] Use a wet wipe or a HEPA-filtered vacuum to prevent dust generation.[1][2] Place waste in a sealed container labeled "Hazardous Waste - Toxic."

-

Liquid Spill: Absorb with vermiculite or sand.[2] Do not use combustible materials like sawdust (due to aldehyde flammability risk).[1][2]

-

Eye Contact: Immediately flush with water for 15 minutes.[2][6] Lifting eyelids is crucial to remove trapped particulates.[1][2] Seek medical attention.

-

Skin Contact: Wash with soap and water.[2] Do not use alcohol or acetone, as these may increase dermal absorption.

Fire Fighting

-

Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1][2]

-

Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) upon combustion.[1] Firefighters must wear SCBA.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22051433, 3-formyl-N-methylbenzamide.[1][2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 3-formyl-N-methylbenzamide - Hazard Classification.[1][2] Retrieved from [Link][1]

Sources

- 1. 3-formyl-N-methylbenzamide | C9H9NO2 | CID 22051433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Solubility Profile and Solvent Selection for 3-Formyl-N-methylbenzamide

[1][2][3][4]

Executive Summary

3-Formyl-N-methylbenzamide (CAS: 183739-65-3) is a bifunctional aromatic intermediate featuring a reactive formyl (-CHO) group and a secondary amide (-CONHMe) moiety.[1][2][3][4][5] Its physicochemical behavior is governed by the interplay between the polar amide/aldehyde groups and the hydrophobic benzene core.[1][2][3][4]

While the compound exhibits moderate lipophilicity (Computed LogP ~0.3), its solubility is highly solvent-dependent.[2][3][4] It shows high solubility in polar aprotic solvents (DMSO, DMF), moderate solubility in polar protic solvents (Ethanol, Methanol), and limited solubility in non-polar hydrocarbons (Hexane).[1][2][3][4]

Critical Application Note: Researchers must exercise caution when using alcoholic solvents (Methanol, Ethanol) for prolonged storage, as the formyl group is susceptible to hemiacetal formation under acidic conditions or elevated temperatures.[1][2][3][4]

Physicochemical Profile

Understanding the fundamental properties is a prerequisite for predicting solubility behavior.[1][2][3][4]

| Property | Value | Technical Implication |

| Molecular Weight | 163.17 g/mol | Low MW facilitates rapid dissolution kinetics.[1][2][3][4] |

| Molecular Formula | C₉H₉NO₂ | Nitrogen and Oxygen atoms act as H-bond acceptors.[1][2][3][4] |

| LogP (Computed) | ~0.3 | Indicates amphiphilic character; soluble in both organic and aqueous-organic mixtures.[1][2][3][4] |

| H-Bond Donors | 1 (Amide -NH) | Capable of donating H-bonds, stabilizing in protic solvents.[1][2][3][4] |

| H-Bond Acceptors | 2 (C=O Amide, C=O[1][2][3][4][6] Aldehyde) | High affinity for polar aprotic solvents (DMSO).[1][2][3][4] |

| Physical State | Solid (Crystalline) | Lattice energy must be overcome by solvation enthalpy.[1][2][3][4] |

Solubility Landscape

The following solubility data is synthesized from structural analog analysis (specifically N-methylbenzamide and 3-nitrobenzamide) and quantitative structure-property relationship (QSPR) principles.

Solvent Compatibility Matrix[1][3][4]

| Solvent Class | Representative Solvents | Predicted Solubility | Suitability | Mechanism & Notes |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Excellent | Primary choice for Stock Solutions. Dipole-dipole interactions disrupt crystal lattice effectively.[1][2][3][4] |

| Polar Protic | Ethanol, Methanol | Moderate (20-50 mg/mL) | Good | Solvation via H-bonding.[1][2][3][4] Warning: Potential for acetal/hemiacetal formation over time.[1][2][3][4] |

| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Good | Excellent for extraction and synthesis.[1][2][3][4] Non-reactive with the formyl group.[2][3][4] |

| Esters | Ethyl Acetate | Moderate (10-30 mg/mL) | Moderate | Standard solvent for recrystallization and silica chromatography.[2][3][4] |

| Ethers | THF, 1,4-Dioxane | Good (30-60 mg/mL) | Good | Suitable reaction medium; ensure THF is peroxide-free to prevent aldehyde oxidation.[1][2][3][4] |

| Non-Polar | Hexane, Heptane | Poor (<1 mg/mL) | Poor | Used as an anti-solvent to induce precipitation.[1][2][3][4] |

| Aqueous | Water, PBS | Low (<5 mg/mL) | Poor | Requires co-solvent (e.g., <1% DMSO) for biological assays.[1][2][3][4] |

Experimental Protocol: Saturation Shake-Flask Method

To determine the exact thermodynamic solubility of your specific batch (which can vary based on crystal polymorph), follow this self-validating protocol.

Phase 1: Preparation

-

Weighing: Place approximately 10 mg of 3-Formyl-N-methylbenzamide into a 2 mL HPLC glass vial.

-

Solvent Addition: Add 100 µL of the target solvent.

-

Visual Check:

Phase 2: Equilibration

-

Agitation: Shake the vial at 25°C (or target temp) for 24 hours at 500 rpm.

-

Sedimentation: Allow the vial to stand for 2 hours to let undissolved solids settle, or centrifuge at 10,000 rpm for 5 minutes.

Phase 3: Analysis

-

Dilution: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile/Water) to fall within the linear range of your detector.[1][2][3][4]

-

Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Workflow Visualization

Figure 1: Step-by-step workflow for thermodynamic solubility determination using the Shake-Flask method.

Solvent Selection Logic for Applications

Selecting the right solvent is critical to experimental success.[2][3][4] The logic below distinguishes between synthesis, purification, and biological testing.

Biological Assays (In Vitro)

-

Stock Solution: Prepare a 10 mM - 100 mM stock in DMSO . DMSO is preferred over Ethanol to avoid potential reaction with the aldehyde group during freeze-thaw cycles.[2][3][4]

-

Working Solution: Dilute into aqueous buffer (PBS). Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.[2][3][4]

-

Risk: If the compound precipitates upon dilution into water, sonicate for 5 minutes or use a carrier protein (e.g., BSA).[1][2][3][4]

Chemical Synthesis

-

Reaction Medium:

-

Avoid: Alcohols (MeOH, EtOH) if using Lewis acids or strong protic acids, as they will convert the formyl group (-CHO) to an acetal (-CH(OR)₂).[1][2][3][4]

Purification (Recrystallization)

-

Protocol: Dissolve in minimal hot Ethyl Acetate. Add Hexane dropwise until turbidity persists.[2][3][4] Cool slowly to 4°C.

Decision Tree Visualization

Figure 2: Decision tree for selecting the optimal solvent based on the intended experimental application.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22051433, 3-Formyl-N-methylbenzamide. Retrieved January 31, 2026 from [Link][2][3][4]

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3][4] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2][3][4] (Methodological basis for LogP and solubility correlation).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2][3][4] Longman Scientific & Technical.[2][3][4] (Standard protocols for recrystallization and solvent selection).

Sources

- 1. 3-formyl-4-hydroxy-N-methylbenzamide | 1243392-04-2 | Benchchem [benchchem.com]

- 2. N-Methylbenzamide | 613-93-4 [chemicalbook.com]

- 3. 3-formyl-N-methylbenzamide | C9H9NO2 | CID 22051433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-formyl-N-methylbenzamide | C9H9NO2 | CID 10487212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-benzyl-N-methyl-benzamide - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

A Strategic Guide to Unveiling the Biological Activity of 3-Formyl-N-methylbenzamide

Abstract

3-Formyl-N-methylbenzamide represents a novel chemical entity with unexplored potential within the vast landscape of pharmacologically active molecules. While direct biological data for this specific compound is scarce, its structure, featuring a reactive formyl group and the privileged N-methylbenzamide scaffold, provides a compelling rationale for a systematic investigation into its bioactivity. This guide presents a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to thoroughly characterize the biological profile of 3-Formyl-N-methylbenzamide. We eschew a rigid template, instead providing a logical, multi-tiered experimental workflow, grounded in established methodologies. This document details the rationale behind experimental choices, provides validated, step-by-step protocols for key assays, and offers a blueprint for data analysis and mechanistic elucidation.

Introduction: Rationale for Investigation

The benzamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The incorporation of a formyl (-CHO) group at the meta-position of the N-methylbenzamide core introduces a reactive aldehyde functionality. This group can participate in various biological interactions, such as forming Schiff bases with primary amines on proteins or acting as a hydrogen bond acceptor, suggesting a high potential for enzyme inhibition or receptor modulation.[2] For instance, related compounds like 3-formylchromone derivatives have demonstrated noteworthy cytotoxic, anti-Helicobacter pylori, and urease inhibitory activities.[3]

Given this structural context, 3-Formyl-N-methylbenzamide is a prime candidate for screening across several therapeutic areas. This guide outlines a strategic, phased approach to systematically uncover its biological potential, beginning with synthesis and foundational screening and progressing to detailed mechanistic studies.

Synthesis and Physicochemical Characterization

A robust biological evaluation begins with a pure, well-characterized compound. A plausible synthetic route for 3-Formyl-N-methylbenzamide can be adapted from established benzamide synthesis protocols.

Proposed Synthetic Pathway

A logical approach involves the amidation of 3-formylbenzoic acid with methylamine. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine.

Sources

Technical Guide: 3-Formyl-N-methylbenzamide as a Versatile Scaffold in Medicinal Chemistry

Topic: 3-Formyl-N-methylbenzamide Derivatives and Analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Formyl-N-methylbenzamide (CAS: 183739-65-3) represents a critical "linker-pharmacophore" intermediate in modern drug discovery. While the benzamide moiety serves as a privileged structure for binding to the nicotinamide pocket of enzymes like Poly (ADP-ribose) polymerase (PARP) , the 3-formyl group acts as a reactive electrophilic handle. This dual functionality allows medicinal chemists to use the molecule not just as a final inhibitor, but as a divergence point for synthesizing complex heterocyclic systems (e.g., phthalazinones, isoquinolinones) or for fragment-based drug design (FBDD) via reductive amination.

This guide provides a rigorous analysis of the synthetic routes, chemical reactivity, and structural-activity relationships (SAR) of 3-formyl-N-methylbenzamide and its derivatives.

Structural Analysis & Pharmacophore Modeling

Electronic & Steric Properties

The molecule comprises a benzene ring substituted at the meta positions with an N-methylcarboxamide and a formyl group.

-

The Benzamide Warhead: The N-methylbenzamide motif is a bioisostere of nicotinamide. The amide nitrogen (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. In PARP inhibition, this mimics the interaction of NAD+ with the catalytic residues (Gly863 and Glu988 in PARP1).

-

Critical Insight: The N-methyl substitution increases lipophilicity (logP) relative to the primary amide, improving membrane permeability while retaining the essential H-bond donor capability.

-

-

The 3-Formyl Handle: The aldehyde at the meta position is electronically deactivating (electron-withdrawing), making the aromatic ring less susceptible to oxidative metabolism at adjacent positions. Chemically, it serves as a "soft" electrophile, ideal for reversible covalent interactions (Schiff base formation) or permanent ligation via reduction.

Pharmacophore Map (Graphviz Visualization)

The following diagram illustrates the pharmacophoric vectors and synthetic divergence points of the scaffold.

Figure 1: Pharmacophore map highlighting the dual role of the scaffold: binding (blue) and synthetic divergence (red).

Synthetic Protocols

The synthesis of 3-formyl-N-methylbenzamide requires careful control to prevent oxidation of the aldehyde to a carboxylic acid or over-reduction to an alcohol.

Protocol A: Amidation of 3-Carboxybenzaldehyde (Primary Route)

This route is preferred for its high yield and operational simplicity. It utilizes carbodiimide coupling to selectively amidate the carboxylic acid while preserving the aldehyde.

Reagents:

-

3-Formylbenzoic acid (3-Carboxybenzaldehyde) [CAS: 619-21-6]

-

Methylamine (2.0 M in THF)[1]

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU

-

HOBt (Hydroxybenzotriazole) - Optional, to suppress racemization if chiral centers were present, but here improves yield.

-

Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:

-

Activation: Charge a flame-dried round-bottom flask with 3-formylbenzoic acid (1.0 eq) and anhydrous DCM (0.1 M concentration). Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C under nitrogen atmosphere. Stir for 30 minutes to form the active ester.

-

Amidation: Add Methylamine (1.5 eq, 2.0 M in THF) dropwise via syringe. Add DIPEA (2.0 eq) if using amine salts.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should be distinct from the acid starting material (Rf < 0.1).

-

Workup (Critical): Dilute with DCM. Wash sequentially with:

-

1N HCl (to remove unreacted amine/EDCI urea).

-

Saturated NaHCO3 (to remove unreacted acid).

-

Brine.

-

-

Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 20% → 60% EtOAc in Hexanes).

-

Yield: Expect 75–85% as a white/off-white solid.

Protocol B: Reductive Amination (Derivatization)

To generate libraries of inhibitors (e.g., for NNMT or Kinases), the formyl group is reacted with various amines.

Methodology:

-

Dissolve 3-formyl-N-methylbenzamide (1.0 eq) and the target amine (1.1 eq) in 1,2-dichloroethane (DCE).

-

Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1 hour.

-

Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Why STAB? It is milder than NaBH4 and will not reduce the aldehyde or amide, selectively reducing the imine.

-

Stir overnight at room temperature. Quench with saturated NaHCO3.

Medicinal Chemistry Applications & SAR

PARP Inhibitor Development (The "Cyclization" Route)

The most significant application of this scaffold is as a precursor to Phthalazinones , the core structure of drugs like Olaparib.

-

Mechanism: Condensation of 3-formyl-N-methylbenzamide (or its 2-fluoro derivative) with hydrazine leads to ring closure.

-

Causality: The N-methyl amide provides the necessary geometry for the resulting lactam to fit the PARP pocket, while the hydrazine moiety locks the conformation.

NNMT Bisubstrate Inhibitors

Nicotinamide N-methyltransferase (NNMT) is an emerging target for metabolic disorders.

-

Strategy: Researchers use 3-formyl-N-methylbenzamide linked to adenosine derivatives.

-

Role: The benzamide mimics the nicotinamide substrate, while the linker (formed via the aldehyde) mimics the transition state of the methyl transfer from SAM (S-adenosylmethionine).

Quantitative Data Summary (Representative)

| Derivative Class | Target | Modification at C-3 (Formyl) | Activity (IC50/Ki) | Key Reference |

| Parent | PARP-1 | None (Aldehyde) | > 10 µM (Weak) | [1] |

| Phthalazinone | PARP-1 | Cyclized w/ Hydrazine | < 100 nM (Potent) | [2] |

| Benzylamine | NNMT | Reductive Amination (Adenosine) | ~ 200 nM | [3] |

| Schiff Base | Kinase | Imine w/ Aminothiazole | Variable | [4] |

Experimental Workflow Diagram

The following Graphviz diagram details the logical flow from the starting material to bioactive derivatives.

Figure 2: Synthetic workflow from precursor to bioactive derivatives.

Future Directions & Troubleshooting

-

Stability Issues: The aldehyde is prone to oxidation in air. Solution: Store under argon at -20°C. If the solid turns yellow/brown, repurify via silica plug before use.

-

PROTACs: The formyl group provides an excellent attachment point for linkers to E3 ligase ligands (e.g., Thalidomide derivatives), enabling the degradation of proteins that bind the benzamide motif.

-

Covalent Inhibition: Converting the aldehyde to an acrylamide (via Wittig reaction) can create irreversible inhibitors targeting cysteines in the binding pocket.

References

-

PubChem. "3-formyl-N-methylbenzamide | C9H9NO2." National Library of Medicine. Link

-

Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

-

Gao, Y., et al. (2019). "Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity." Journal of Medicinal Chemistry, 62(13), 6163-6182. Link

-

Pahwa, P., et al. (2013). "Synthesis and biological evaluation of novel benzamide derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 23(11), 3373-3376. Link

-

Organic Syntheses. "Preparation of N-Formylamides by Oxidative Cleavage." Org. Synth. 2012, 89, 450-459. (Methodology reference for formyl stability). Link

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Medicinal Chemistry Applications of 3-Formyl-N-methylbenzamide

For Immediate Release to the Scientific Community

This technical guide serves as an in-depth exploration into the prospective applications of 3-Formyl-N-methylbenzamide, a molecule poised at the intersection of established pharmacophores. While direct research on this specific compound is nascent, its structural components—the privileged benzamide scaffold and the versatile formyl group—offer a compelling rationale for its investigation in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a strategic framework for unlocking the therapeutic potential of this promising molecule.

Molecular Architecture and Physicochemical Landscape

3-Formyl-N-methylbenzamide is an aromatic compound characterized by a central benzene ring substituted with a formyl group (-CHO) and an N-methylcarboxamide group (-CONHCH₃) at the 1 and 3 positions, respectively. This unique arrangement of functional groups dictates its potential interactions with biological targets and its utility as a synthetic intermediate.

Key Structural Features:

-

Benzamide Core: The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs across a wide range of therapeutic areas.[1][2][3] Its rigidity and ability to participate in hydrogen bonding contribute to its frequent success in drug design.

-

N-Methyl Group: The methyl group on the amide nitrogen can influence the molecule's conformation, metabolic stability, and binding affinity for specific biological targets.[4][5]

-

Formyl Group: The aldehyde functionality is a highly versatile synthetic handle.[6][7][8] It can serve as a precursor for a multitude of chemical transformations, allowing for the rapid generation of diverse compound libraries. Furthermore, the formyl group itself can act as a pharmacophore, participating in hydrogen bonding or even forming covalent bonds with nucleophilic residues in protein active sites.[4][7]

The strategic placement of these groups suggests a molecule with a balanced profile of drug-like properties, meriting further investigation.

The Benzamide Scaffold: A Legacy of Therapeutic Success

The benzamide moiety is a cornerstone of modern pharmacology, with derivatives demonstrating clinical efficacy in several key areas:

-

Oncology: Benzamide-containing compounds have emerged as potent anticancer agents.[1] A notable class includes Histone Deacetylase (HDAC) inhibitors, where the o-aminobenzamide moiety is crucial for chelating the zinc ion in the enzyme's active site.[1] Other benzamide derivatives function by inhibiting tubulin polymerization, a critical process in cell division.[1]

-

Central Nervous System (CNS) Disorders: Many benzamide analogs exhibit activity as antipsychotics, anticonvulsants, and antiemetics, often through modulation of dopamine and serotonin receptors.[3]

-

Metabolic Diseases: Recent research has highlighted the potential of benzamide derivatives as glucokinase activators for the treatment of type 2 diabetes.[9]

This rich history underscores the potential for 3-Formyl-N-methylbenzamide to be developed into a novel therapeutic agent within these and other disease areas.

The Formyl Group: A Gateway to Chemical Diversity and Biological Activity

The formyl group is not merely a passive structural element; it is a reactive center that provides a wealth of opportunities for medicinal chemists.[6][7]

Synthetic Versatility:

The aldehyde can undergo a variety of chemical reactions, including:

-

Reductive Amination: To introduce new amine functionalities and explore different regions of a target's binding pocket.

-

Wittig Reaction: To form alkenes and extend the carbon scaffold.

-

Condensation Reactions: With hydrazines, hydroxylamines, and other nucleophiles to create a diverse array of heterocyclic derivatives.

This synthetic tractability makes 3-Formyl-N-methylbenzamide an ideal starting point for the construction of compound libraries for high-throughput screening.

Pharmacophoric Potential:

The electronegative oxygen of the formyl group can act as a hydrogen bond acceptor, a crucial interaction for target binding.[4] In some cases, the electrophilic carbon can react with nucleophilic residues like cysteine or lysine to form a covalent bond, leading to irreversible inhibition of an enzyme.[4]

Hypothesized Therapeutic Applications and Development Pathways

Based on the analysis of its constituent parts, we propose several promising avenues for the investigation of 3-Formyl-N-methylbenzamide in medicinal chemistry.

As a Scaffold for Novel Kinase Inhibitors

Many kinase inhibitors incorporate a hinge-binding motif, often involving hydrogen bonds between the ligand and the protein backbone. The benzamide and formyl groups of our target molecule could potentially fulfill this role.

Caption: Proposed mechanism of kinase inhibition by 3-Formyl-N-methylbenzamide.

Experimental Protocol: Kinase Inhibition Assay

-

Reagents: Recombinant kinase, appropriate peptide substrate, ATP, 3-Formyl-N-methylbenzamide stock solution (in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™).

-

Procedure: a. Prepare serial dilutions of 3-Formyl-N-methylbenzamide in kinase buffer. b. In a 96-well plate, add the kinase and the test compound or DMSO (vehicle control). Incubate for 15 minutes at room temperature. c. Initiate the reaction by adding the peptide substrate and ATP mixture. d. Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at the recommended temperature. e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound and determine the IC₅₀ value.

As a Precursor for HDAC Inhibitor Synthesis

The benzamide scaffold is a known zinc-binding group in HDAC inhibitors.[1] While 3-Formyl-N-methylbenzamide lacks the typical chelating amine, the formyl group can be readily converted to functionalities that can interact with the active site zinc ion.

Caption: Synthetic workflow from 3-Formyl-N-methylbenzamide to potential HDAC inhibitors.

Experimental Protocol: Synthesis of an Amine Derivative via Reductive Amination

-

Materials: 3-Formyl-N-methylbenzamide, a primary or secondary amine, a reducing agent (e.g., sodium triacetoxyborohydride), a suitable solvent (e.g., dichloromethane or dichloroethane), and an acid catalyst (e.g., acetic acid).

-

Procedure: a. Dissolve 3-Formyl-N-methylbenzamide and the amine in the solvent. b. Add the acid catalyst and stir for a short period to facilitate imine formation. c. Add the reducing agent portion-wise at room temperature. d. Monitor the reaction by TLC or LC-MS until the starting material is consumed. e. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Development as a Neuroprotective Agent

Certain benzamide derivatives have shown promise as neuroprotective agents by disrupting protein-protein interactions, such as the PSD95-nNOS interaction, which is implicated in neuronal damage following a stroke.[10] The structural features of 3-Formyl-N-methylbenzamide make it a candidate for exploring this therapeutic strategy.

Proposed Research and Development Workflow

A systematic approach is essential to validate the therapeutic potential of 3-Formyl-N-methylbenzamide.

Caption: A strategic workflow for the investigation of 3-Formyl-N-methylbenzamide.

Data Summary Table: Hypothetical Screening Results

| Target Class | Representative Assay | Predicted Outcome | Rationale |

| Kinases | In vitro kinase inhibition panel | Potential activity against specific kinases | Benzamide scaffold can mimic hinge-binding motifs. |

| HDACs | HDAC enzymatic assay | Low to moderate activity | Requires modification of the formyl group for zinc chelation. |

| Cancer Cell Lines | MTT cytotoxicity assay | Possible antiproliferative effects | Targeting kinases or other oncology-relevant pathways.[11] |

| Neuronal Cells | Glutamate-induced excitotoxicity assay | Potential for neuroprotection | Based on activities of related benzamide derivatives.[10] |

Conclusion

3-Formyl-N-methylbenzamide represents a molecule of significant untapped potential in medicinal chemistry. Its combination of a privileged benzamide core and a synthetically versatile formyl group makes it an attractive starting point for the development of novel therapeutics in oncology, neurodegenerative diseases, and beyond. This guide provides a foundational framework and actionable protocols to stimulate and guide future research into this promising area of drug discovery. The scientific community is encouraged to build upon these hypotheses and embark on the exciting journey of translating this molecule's potential into tangible therapeutic benefits.

References

- Benchchem. (n.d.). Formylation Reactions in Medicinal Chemistry: A Core Technical Guide.

- Benchchem. (n.d.). The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innovation.

- Benchchem. (n.d.). 3-formyl-4-hydroxy-N-methylbenzamide | 1243392-04-2.

- PubMed. (2013). N-Methylanilide and N-methylbenzamide derivatives as phosphodiesterase 10A (PDE10A) inhibitors.

- Health Sciences. (2025). Formyl group: Significance and symbolism.

- Benchchem. (n.d.). The Benzamides: A Journey from Chemical Curio to Therapeutic Cornerstone.

- PMC. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach.

- ChemRxiv. (2024). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists.

- PubMed. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke.

- ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide.

- Wikipedia. (n.d.). Formylation.

- Google Patents. (n.d.). N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.

- Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.

- AOBIOUS. (n.d.). N-Methylbenzamide Supplier | CAS 613-93-4.

- Wikipedia. (n.d.). N-Formylmethionine.

- ConcienciaDigital. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde.

- Illustrated Glossary of Organic Chemistry. (n.d.). Formyl group.

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Benchchem. (n.d.). Unveiling the Biological Potential of N,N,4-trimethylbenzamide: A Technical Overview of a Sparsely Explored Molecule.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-formyl-4-hydroxy-N-methylbenzamide | 1243392-04-2 | Benchchem [benchchem.com]

- 5. N-Methylanilide and N-methylbenzamide derivatives as phosphodiesterase 10A (PDE10A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Formylation - Wikipedia [en.wikipedia.org]

- 9. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

3-Formyl-N-methylbenzamide as a building block in organic synthesis

[1]

Executive Summary: The "Meta-Linker" Advantage[1]

In the architecture of small molecule drugs, 3-Formyl-N-methylbenzamide (CAS 183739-65-3) serves as a high-value bifunctional building block.[1] Unlike its ortho isomer (which readily cyclizes to isoindolinones) or its para isomer (which creates linear, rod-like vectors), the meta substitution pattern of this scaffold offers a unique "bent" geometry. This geometric property is critical for fragment-based drug discovery (FBDD), allowing the independent elaboration of a pharmacophore (the amide) and a solubility/selectivity tail (via the aldehyde) without steric interference.

This guide details the synthesis, reactivity, and strategic application of 3-Formyl-N-methylbenzamide, positioning it not just as a reagent, but as a privileged scaffold for generating diversity in kinase and PARP inhibitor libraries.

Chemical Profile & Structural Analysis[1][2]

| Property | Data | Significance |

| CAS Number | 183739-65-3 | Unique identifier for procurement.[1] |

| Molecular Weight | 163.17 g/mol | "Rule of 3" compliant for fragment libraries. |

| Formula | C₉H₉NO₂ | High atom economy.[1] |

| Appearance | White to off-white solid | Easy handling compared to liquid aldehydes.[1] |

| Solubility | DMSO, MeOH, DCM | Compatible with standard organic workflows. |

| Key Motif 1 | N-Methylamide | H-bond donor/acceptor; mimics nicotinamide in PARP binding pockets; metabolically more stable than primary amides.[1] |

| Key Motif 2 | Meta-Formyl (-CHO) | Reactive electrophile for rapid diversification (reductive amination, olefination, MCRs). |

Structural Logic

The N-methyl group reduces the acidity of the amide proton compared to a primary amide, minimizing unwanted deprotonation side reactions during base-catalyzed transformations (e.g., Wittig reactions). Furthermore, the methyl group improves lipophilicity (logP) and membrane permeability relative to the unsubstituted benzamide.

Preparation of the Building Block[3][4]

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust route proceeds from 3-carboxybenzaldehyde .[1]

Protocol: Acid Chloride Activation Route

Note: This pathway avoids the use of aggressive reducing agents that might reduce the aldehyde.[1]

-

Activation: Suspend 3-carboxybenzaldehyde (1.0 equiv) in anhydrous DCM. Add catalytic DMF (0.05 equiv).[1]

-

Chlorination: Add oxalyl chloride (1.2 equiv) dropwise at 0°C. Stir at room temperature (RT) until gas evolution ceases (approx. 2h). Evaporate solvent to obtain the crude acid chloride.[1]

-

Amidation: Re-dissolve the acid chloride in anhydrous THF. Cool to 0°C.[1][2]

-

Addition: Add methylamine (2.0 M in THF, 1.1 equiv) and triethylamine (1.5 equiv). Crucial: Control temperature < 5°C to prevent Schiff base formation between the amine and the aldehyde.

-

Workup: Quench with 1N HCl (to remove excess amine). Extract with EtOAc.[1] Wash with brine, dry over Na₂SO₄.

-

Yield: Typically 85-92%.[1]

Synthetic Utility: Core Transformations

The utility of 3-Formyl-N-methylbenzamide lies in its ability to undergo divergent synthesis. The aldehyde is the "growth vector," while the amide remains the "anchor."

Pathway A: Reductive Amination (Library Generation)

This is the primary method for generating secondary and tertiary amine libraries, common in GPCR and kinase programs.

Mechanism: Formation of an iminium ion followed by hydride reduction.[1] Reagents: Amine (R-NH₂), NaBH(OAc)₃, DCE/AcOH.

-

Step 1: Dissolve 3-Formyl-N-methylbenzamide (1 equiv) and the amine partner (1.1 equiv) in 1,2-dichloroethane (DCE).

-

Step 2: Add acetic acid (1-2 equiv) to catalyze imine formation.[1] Stir for 30 min.

-

Step 3: Add sodium triacetoxyborohydride (STAB, 1.5 equiv). Stir at RT overnight.

-

Why STAB? Unlike NaBH₄, STAB is mild enough to not reduce the aldehyde or amide, selectively reducing only the iminium species.

Pathway B: Multicomponent Reactions (MCRs)

The aldehyde group enables the Ugi 4-Component Reaction , allowing the rapid assembly of peptidomimetic scaffolds.

Components: Aldehyde (Scaffold) + Amine + Isocyanide + Carboxylic Acid.[1]

Product:

Pathway C: Olefination (Linker Extension)

To extend the carbon chain (e.g., for PROTAC linkers), the Wittig or Horner-Wadsworth-Emmons (HWE) reaction is ideal.

Protocol:

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the central role of 3-Formyl-N-methylbenzamide in generating diverse chemical matter.

Caption: Divergent synthesis pathways utilizing the aldehyde vector while preserving the N-methylbenzamide pharmacophore.

Case Study: PARP Inhibitor Fragment Design

Context: Poly (ADP-ribose) polymerase (PARP) inhibitors often feature a benzamide pharmacophore that binds to the nicotinamide pocket of the enzyme.[1] Application: 3-Formyl-N-methylbenzamide acts as a mimetic of the nicotinamide core.[1]

-

Binding Mode: The amide oxygen and nitrogen form critical Hydrogen bonds with Gly863 and Ser904 (in PARP1).[1]

-

Elaboration: The 3-formyl group is reductively aminated with a piperazine or piperidine derivative.[1]

-

Result: The resulting molecule projects the amine tail into the solvent-exposed region, improving solubility and pharmacokinetic properties without disrupting the critical binding of the benzamide "head."

Safety & Handling

-

Aldehyde Stability: Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.[1] Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Reactivity: Avoid mixing with strong oxidizers.[1]

-

Toxicology: As with many benzamides, handle with standard PPE. Specific toxicity data for this intermediate is limited, so treat as a potential irritant.

References

-

Synthesis of Benzamides

-

Reductive Amination Protocols

-

Fragment-Based Drug Discovery (Benzamides)

-

General Building Block Data

Sources

- 1. youtube.com [youtube.com]

- 2. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 3. ambeed.com [ambeed.com]

- 4. Synthesis of 3-Methyleneisoindolin-1-ones via Rhodium(III)-Catalyzed C-H/N-H Activation and Annulation of N-Methoxybenzamides with Potassium Vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Carboxybenzaldehyde | C8H6O3 | CID 12077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorfrancis.com [taylorfrancis.com]

A Technical Guide to 3-Formyl-N-methylbenzamide: A Versatile Bifunctional Building Block for Chemical Innovation

This guide provides an in-depth technical overview of 3-Formyl-N-methylbenzamide, tailored for researchers, medicinal chemists, and material scientists. We will explore its synthesis, physicochemical properties, reactivity, and potential applications, positioning it as a valuable scaffold for creating diverse molecular architectures.

Core Molecular Profile and Strategic Importance

3-Formyl-N-methylbenzamide (C₉H₉NO₂) is a substituted aromatic compound featuring two key functional groups: an aldehyde (-CHO) at the meta-position and a secondary N-methylamide (-CONHCH₃). This unique arrangement offers orthogonal reactivity, making it an attractive starting point for multi-step syntheses and the generation of compound libraries.

The aldehyde serves as a versatile handle for a wide array of transformations, including nucleophilic additions, reductive aminations, and olefination reactions. The N-methylbenzamide moiety provides a stable structural core that is prevalent in numerous biologically active molecules. The N-methyl group, in particular, can modulate properties such as solubility, metabolic stability, and binding affinity compared to unsubstituted or N,N-dimethylated analogs.[1][2] This strategic combination of a reactive handle and a stable, drug-like core makes 3-Formyl-N-methylbenzamide a high-potential intermediate for drug discovery and advanced materials development.

Physicochemical Properties and Safety Data

A comprehensive understanding of a compound's physical properties and safety profile is critical for its effective use in a laboratory setting.

Key Physicochemical Data

The following table summarizes the key computed properties for 3-Formyl-N-methylbenzamide.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | PubChem[3] |

| Molecular Weight | 163.17 g/mol | PubChem[3] |

| Canonical SMILES | CNC(=O)C1=CC(=CC=C1)C=O | PubChem[3] |

| Topological Polar Surface Area | 46.2 Ų | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

GHS Hazard and Precautionary Statements

According to notifications to the European Chemicals Agency (ECHA), 3-Formyl-N-methylbenzamide is classified with the following hazards.[3] Researchers should handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Synthesis and Purification Protocol

While multiple synthetic routes can be envisioned, the most direct and reliable pathway involves the amidation of 3-formylbenzoic acid. This method leverages commercially available starting materials and employs a standard peptide coupling reaction, which is a robust and well-understood transformation in organic chemistry.

Synthetic Workflow Diagram

The diagram below illustrates the straightforward conversion of 3-formylbenzoic acid to the target compound.

Caption: Synthetic workflow for 3-Formyl-N-methylbenzamide.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, with built-in checkpoints for monitoring progress.

-

Reagent Preparation:

-

To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-formylbenzoic acid (1.0 eq.).

-

Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). The choice of solvent is critical; DCM is easily removed, while DMF is better for less soluble reagents.

-

Add a tertiary amine base, such as Diisopropylethylamine (DIPEA) (2.5 eq.), to the solution.

-

-

Activation of Carboxylic Acid:

-